molecular formula C5H6ClN3O B8686997 2-Chloro-6-methoxypyrimidin-4-amine

2-Chloro-6-methoxypyrimidin-4-amine

Cat. No. B8686997
M. Wt: 159.57 g/mol
InChI Key: IHSYQKUGUCAYMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-methoxypyrimidin-4-amine is a useful research compound. Its molecular formula is C5H6ClN3O and its molecular weight is 159.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-6-methoxypyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-methoxypyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-6-methoxypyrimidin-4-amine

Molecular Formula

C5H6ClN3O

Molecular Weight

159.57 g/mol

IUPAC Name

2-chloro-6-methoxypyrimidin-4-amine

InChI

InChI=1S/C5H6ClN3O/c1-10-4-2-3(7)8-5(6)9-4/h2H,1H3,(H2,7,8,9)

InChI Key

IHSYQKUGUCAYMR-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

After 1.23 g of methyl N-cyanocyanoacetimidate was dissolved in 10 ml of glacial acetic acid, 10.7 g of a 20% ether solution of hydrogen chloride was added dropwise at 15°-25°C to the solution. Then, the solution was made to react for 6 hours at room temperature. After the reaction, the solvent was distilled off to give a residue. The residue was dissolved in 10 ml of water and the solution was neutralized with sodium bicarbonate solution to give precipitates. Then, the precipitates were collected by filtration, washed with water and dried to give 1.47 g of crude crystals. The crystals were recrystallized from diluted hydrochloric acid to give 1.33 g of 2-chloro-4-methoxy-6-aminopyrimidine (yield 83.1%), mp 186°-187°C.
Name
methyl N-cyanocyanoacetimidate
Quantity
1.23 g
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reactant
Reaction Step One
Quantity
10 mL
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solvent
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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10 mL
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solvent
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